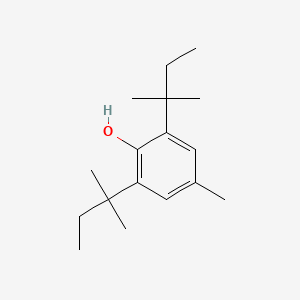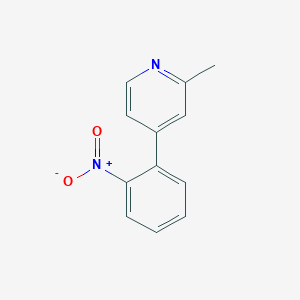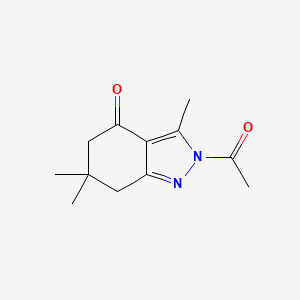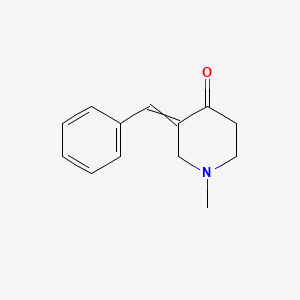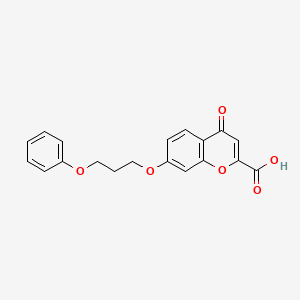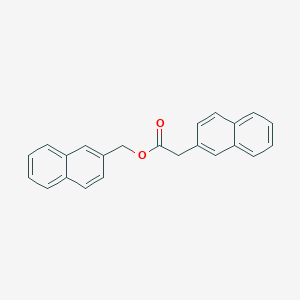
2-Naphthaleneacetic acid, 2-naphthalenylmethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthaleneacetic acid, 2-naphthalenylmethyl ester is an organic compound with the molecular formula C12H10O2. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is known for its applications in various scientific fields.
Métodos De Preparación
The synthesis of 2-Naphthaleneacetic acid, 2-naphthalenylmethyl ester typically involves the esterification of 2-naphthaleneacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve similar processes but on a larger scale with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
2-Naphthaleneacetic acid, 2-naphthalenylmethyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert it into different reduced forms of naphthalene.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted naphthalene compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Naphthaleneacetic acid, 2-naphthalenylmethyl ester has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Naphthaleneacetic acid, 2-naphthalenylmethyl ester involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use.
Comparación Con Compuestos Similares
2-Naphthaleneacetic acid, 2-naphthalenylmethyl ester can be compared with other similar compounds such as:
1-Naphthaleneacetic acid: Another naphthalene derivative with similar chemical properties but different applications.
2-Naphthylacetic acid: A closely related compound with similar structure and reactivity.
The uniqueness of this compound lies in its specific ester functional group, which imparts distinct chemical and physical properties compared to its analogs.
Propiedades
Número CAS |
53342-33-9 |
|---|---|
Fórmula molecular |
C23H18O2 |
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
naphthalen-2-ylmethyl 2-naphthalen-2-ylacetate |
InChI |
InChI=1S/C23H18O2/c24-23(15-17-9-11-19-5-1-3-7-21(19)13-17)25-16-18-10-12-20-6-2-4-8-22(20)14-18/h1-14H,15-16H2 |
Clave InChI |
GAQWKBUXUWWPGF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)CC(=O)OCC3=CC4=CC=CC=C4C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[2-(4-Chloro-2-nitrophenyl)hydrazinylidene]-4-(2,4,4-trimethylpentan-2-yl)cyclohexa-2,4-dien-1-one](/img/structure/B14638611.png)
![1-Ethyl-3,4-diphenyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol](/img/structure/B14638619.png)
![1-(4-Chlorophenyl)-2-[(2,6-dimethylpyridin-3-yl)amino]-2-oxoethyl methyl phosphate](/img/structure/B14638627.png)
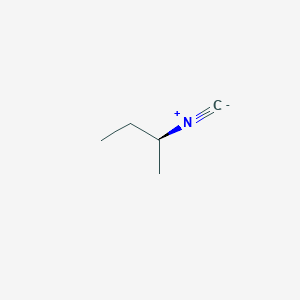
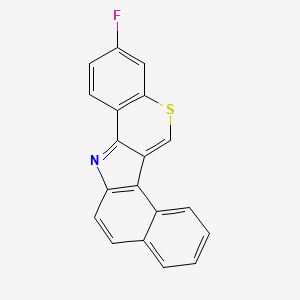
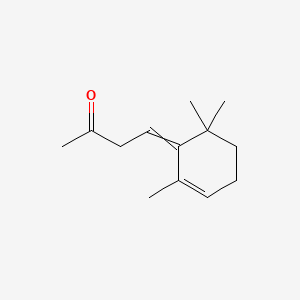
![2-Isocyanatobicyclo[2.2.2]octane](/img/structure/B14638643.png)
![1-[4-(3-Hydroxyphenyl)-1-propylpiperidin-4-yl]propan-1-one](/img/structure/B14638648.png)
![5-([1,1'-Biphenyl]-4-yl)-4,5-dihydro-1,2-oxazol-5-ol](/img/structure/B14638663.png)
